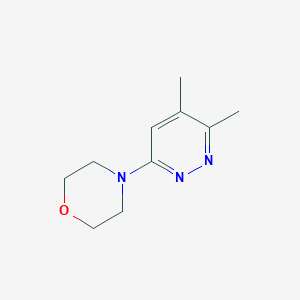![molecular formula C15H17N7O2 B12263281 6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine](/img/structure/B12263281.png)
6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a purine core, which is a fundamental structure in many biological molecules, including DNA and RNA. The addition of a piperidine ring and a methoxypyrimidine group further enhances its chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-((4,6-dimethoxypyrimidin-2-yl)oxy)benzaldehyde with malononitrile and piperidine in ethanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-((4,6-dimethoxypyrimidin-2-yl)oxy)phenyl-4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidine: Shares a similar pyrimidine and piperidine structure.
N-substituted 6-fluoro-3-piperidinyl-pyrimidines: Contains similar functional groups and exhibits comparable chemical properties.
Uniqueness
6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine is unique due to its specific combination of a purine core with a methoxypyrimidine and piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H17N7O2 |
|---|---|
Molecular Weight |
327.34 g/mol |
IUPAC Name |
6-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-7H-purine |
InChI |
InChI=1S/C15H17N7O2/c1-23-11-6-16-15(17-7-11)24-10-2-4-22(5-3-10)14-12-13(19-8-18-12)20-9-21-14/h6-10H,2-5H2,1H3,(H,18,19,20,21) |
InChI Key |
JIEYYGWEOHGBDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


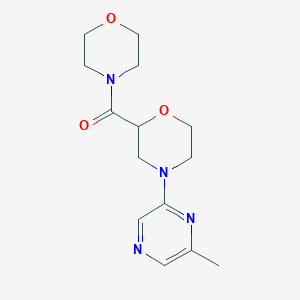
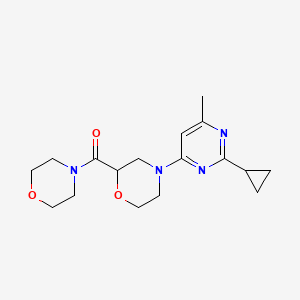
![4-chloro-1-({1-[(3-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12263205.png)
![4-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B12263218.png)
![N-[1-(2-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12263226.png)
![6-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B12263232.png)
![2-(Morpholine-4-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B12263242.png)
![N-methyl-N-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12263249.png)
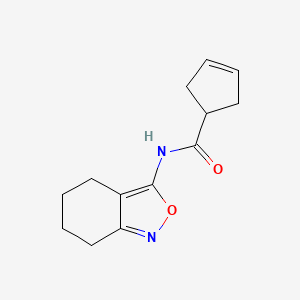
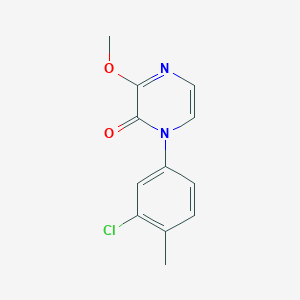
![1-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}ethanone](/img/structure/B12263263.png)
![1-Cyclopropyl-3-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B12263273.png)
![8-bromo-4-{[(4-methoxyphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole](/img/structure/B12263280.png)
